molecular formula C30H58O5Si3 B091724 5beta-Pregnan-20-one, 17-hydroxy-3alpha,11beta,21-tris(trimethylsiloxy)- CAS No. 17563-00-7

5beta-Pregnan-20-one, 17-hydroxy-3alpha,11beta,21-tris(trimethylsiloxy)-

Cat. No. B091724
CAS RN: 17563-00-7
M. Wt: 583 g/mol
InChI Key: GDLXXKCOAVFNSJ-WALHWGODSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5beta-Pregnan-20-one, 17-hydroxy-3alpha,11beta,21-tris(trimethylsiloxy)- is a steroid hormone that is structurally related to progesterone. This steroid hormone has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and biotechnology.

Mechanism Of Action

The mechanism of action of 5beta-Pregnan-20-one, 17-hydroxy-3alpha,11beta,21-tris(trimethylsiloxy)- involves its interaction with the GABA-A receptor. This steroid hormone binds to a specific site on the receptor, known as the neurosteroid site, and enhances the activity of the receptor. This enhancement of GABA-A receptor activity leads to an increase in the inhibitory neurotransmitter GABA, which results in anxiolytic and sedative effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5beta-Pregnan-20-one, 17-hydroxy-3alpha,11beta,21-tris(trimethylsiloxy)- are primarily related to its interaction with the GABA-A receptor. This steroid hormone has been shown to have anxiolytic and sedative effects, making it a potential treatment for anxiety and sleep disorders. Additionally, 5beta-Pregnan-20-one, 17-hydroxy-3alpha,11beta,21-tris(trimethylsiloxy)- has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using 5beta-Pregnan-20-one, 17-hydroxy-3alpha,11beta,21-tris(trimethylsiloxy)- in lab experiments is its ability to enhance the activity of the GABA-A receptor. This makes it a useful tool for studying the function of the GABA-A receptor and its role in various physiological processes. However, one of the limitations of using 5beta-Pregnan-20-one, 17-hydroxy-3alpha,11beta,21-tris(trimethylsiloxy)- in lab experiments is its potential toxicity. This steroid hormone can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of 5beta-Pregnan-20-one, 17-hydroxy-3alpha,11beta,21-tris(trimethylsiloxy)-. One potential direction is the development of new drugs that target the GABA-A receptor and enhance its activity. Another potential direction is the use of 5beta-Pregnan-20-one, 17-hydroxy-3alpha,11beta,21-tris(trimethylsiloxy)- in the treatment of anxiety and sleep disorders. Additionally, further research is needed to better understand the mechanism of action and physiological effects of this steroid hormone.

Synthesis Methods

The synthesis of 5beta-Pregnan-20-one, 17-hydroxy-3alpha,11beta,21-tris(trimethylsiloxy)- involves the reaction of pregnenolone with trimethylsilyl chloride, followed by the addition of triethylamine and 17-hydroxy-3alpha,11beta-dimethyl-21-trimethylsilyloxy-5beta-pregnan-20-one. This reaction produces 5beta-Pregnan-20-one, 17-hydroxy-3alpha,11beta,21-tris(trimethylsiloxy)-, which can be purified using chromatography techniques.

Scientific Research Applications

5beta-Pregnan-20-one, 17-hydroxy-3alpha,11beta,21-tris(trimethylsiloxy)- has been used in various scientific research applications. One of the most significant applications is in the study of the GABA-A receptor. This steroid hormone has been shown to enhance the activity of the GABA-A receptor, which is the main inhibitory neurotransmitter in the brain. This enhancement of GABA-A receptor activity can lead to anxiolytic and sedative effects, making 5beta-Pregnan-20-one, 17-hydroxy-3alpha,11beta,21-tris(trimethylsiloxy)- a potential treatment for anxiety and sleep disorders.

properties

CAS RN

17563-00-7

Product Name

5beta-Pregnan-20-one, 17-hydroxy-3alpha,11beta,21-tris(trimethylsiloxy)-

Molecular Formula

C30H58O5Si3

Molecular Weight

583 g/mol

IUPAC Name

1-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-bis(trimethylsilyloxy)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-trimethylsilyloxyethanone

InChI

InChI=1S/C30H58O5Si3/c1-28-16-14-22(34-37(6,7)8)18-21(28)12-13-23-24-15-17-30(32,26(31)20-33-36(3,4)5)29(24,2)19-25(27(23)28)35-38(9,10)11/h21-25,27,32H,12-20H2,1-11H3/t21-,22-,23+,24+,25+,27-,28+,29+,30+/m1/s1

InChI Key

GDLXXKCOAVFNSJ-WALHWGODSA-N

Isomeric SMILES

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO[Si](C)(C)C)O)C)O[Si](C)(C)C)O[Si](C)(C)C

SMILES

CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(=O)CO[Si](C)(C)C)O)C)O[Si](C)(C)C)O[Si](C)(C)C

Canonical SMILES

CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(=O)CO[Si](C)(C)C)O)C)O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

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